molecular formula C11H16O5 B11765000 Methyl 1,7-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate

Methyl 1,7-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate

Cat. No.: B11765000
M. Wt: 228.24 g/mol
InChI Key: MQIAEBGVYNLDCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1,7-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate is a complex organic compound with a unique structure. It belongs to the class of iridoid monoterpenoids, which are biosynthesized from isoprene and often serve as intermediates in the biosynthesis of alkaloids . This compound is characterized by a cyclopentane ring fused to a six-membered oxygen heterocycle, making it a significant molecule in various scientific research fields.

Preparation Methods

The synthesis of Methyl 1,7-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate involves several steps. One common method includes the reaction of specific precursors under controlled conditions to form the desired product. The reaction conditions typically involve the use of catalysts and solvents to facilitate the reaction and improve yield. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

Methyl 1,7-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including anti-inflammatory and antioxidant effects. Additionally, it has applications in the pharmaceutical industry for the development of new drugs .

Mechanism of Action

The mechanism of action of Methyl 1,7-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Properties

Molecular Formula

C11H16O5

Molecular Weight

228.24 g/mol

IUPAC Name

methyl 1,7-dihydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C11H16O5/c1-11(14)4-3-6-7(9(12)15-2)5-16-10(13)8(6)11/h5-6,8,10,13-14H,3-4H2,1-2H3

InChI Key

MQIAEBGVYNLDCT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2C1C(OC=C2C(=O)OC)O)O

Origin of Product

United States

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